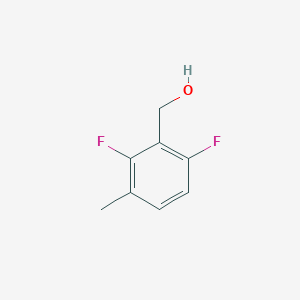

(2,6-Difluoro-3-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

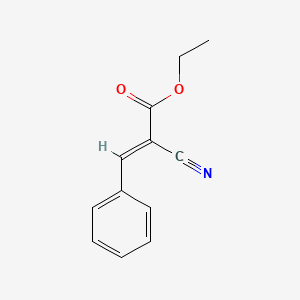

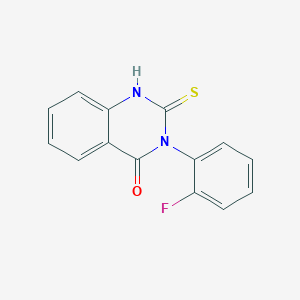

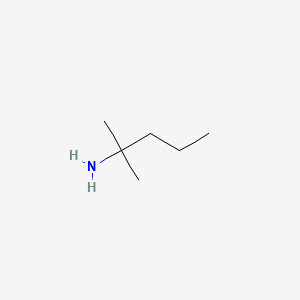

Molecular Structure Analysis

The molecular structure of DFMM consists of a phenyl ring with two fluorine atoms and one methyl group attached to it, and a methanol group attached to the phenyl ring . The presence of the fluorine atoms and the methanol group can significantly influence the chemical properties and reactivity of DFMM .

Applications De Recherche Scientifique

Methanol Production and Applications

Methanol, known as the simplest alcohol, is a versatile chemical compound with a wide range of applications. It serves as a building block for more complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Remarkably, methanol is also a clean-burning fuel with a high octane number. The synthesis of methanol, especially from CO2 and H2, presents an effective strategy for reducing CO2 emissions, making it a key player in sustainability efforts. Furthermore, methanol's role as a hydrogen carrier for storage and conservation is noteworthy. Its synthesis is a major consumer of hydrogen, the element with the highest energy content by weight. The production and utilization of methanol encompass various innovative industrial applications, including the production of dimethyl ether (DME), hydrogen, and direct methanol fuel cells (DMFC) (Dalena et al., 2018).

Chemical Synthesis and Energy Technologies

Methanol finds significant applications in both chemical synthesis and energy technologies due to its role as a potential hydrogen source and C1 synthon. Its effective utilization in organic synthesis is of central importance. A notable advancement is the clean and cost-competitive method for selective N-methylation of amines using methanol as both a C1 synthon and H2 source, with RuCl3.xH2O serving as a catalyst. This approach demonstrates practicality and high chemical diversity, allowing for the successful synthesis of pharmaceutical agents through late-stage functionalization. Additionally, methanol's role in tandem reactions for converting nitroarenes into corresponding N-methylated amines and drug molecules under H2-free conditions, including transfer hydrogenation, is significant (Sarki et al., 2021).

Catalytic Oxidation of Secondary Alcohols

Methanol's role extends to the catalytic oxidation of secondary alcohols, where μ-chlorido-bridged dimanganese(II) complexes serve as catalysts or catalyst precursors. These complexes facilitate the solvent-free, low-power microwave-assisted oxidation of secondary alcohols like 1-phenylethanol and cyclohexanol to their corresponding ketones. This process showcases methanol's potential in catalysis, offering a green and efficient approach for various chemical transformations (Alexandru et al., 2014).

Biological Conversion to Specialty Chemicals

Methanol's potential is harnessed in biological systems as well. For instance, the engineering of methylotrophic Escherichia coli to convert methanol into biomass components and metabolites is a significant development. This showcases methanol's viability as a substrate for the biological production of chemicals and fuels, marking a milestone in bioengineering and synthetic biology (Whitaker et al., 2017).

Propriétés

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVZYGDNNUGZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343208 |

Source

|

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3-methylphenyl)methanol | |

CAS RN |

261763-40-0 |

Source

|

| Record name | 2,6-Difluoro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)